molecular formula C10H12F3N3O2 B2702769 (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine CAS No. 381241-10-7

(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine

Cat. No.: B2702769
CAS No.: 381241-10-7
M. Wt: 263.22
InChI Key: GPIAUHZGDZGEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine is a chemical compound with the molecular formula C10H12F3N3O2 and a molecular weight of 263.22 g/mol. This compound features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as copper or silver salts, under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane, and the reactions are carried out at temperatures ranging from room temperature to reflux .

Industrial Production Methods

In an industrial setting, the production of (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso derivatives, while reduction of the nitro group can produce primary amines .

Scientific Research Applications

(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological targets makes it valuable in the study of enzyme inhibition and receptor binding.

    Medicine: Its pharmacological properties are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets . The amino and nitro groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine: Known for its unique combination of functional groups and pharmacological properties.

    2-Amino-5-nitro-4-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in similar applications.

    Ethyl-(2-nitro-4-trifluoromethyl-phenyl)-amine: Shares structural similarities and is used in the synthesis of pharmaceuticals.

Uniqueness

This compound stands out due to its specific combination of an amino group, nitro group, and trifluoromethyl group, which confer unique chemical and biological properties.

Properties

IUPAC Name

N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c11-10(12,13)7-2-3-8(15-5-1-4-14)9(6-7)16(17)18/h2-3,6,15H,1,4-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIAUHZGDZGEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976285
Record name N~1~-[2-Nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6081-17-0
Record name N~1~-[2-Nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.